molecular formula C28H17N3O3S B2769921 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 397276-89-0

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No. B2769921
CAS RN: 397276-89-0
M. Wt: 475.52
InChI Key: VOBYRWQTZQKFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

Scientific Research Applications

  • Antimicrobial Agents :

    • A study synthesized compounds related to quinazolinone and thiazolidinone, including derivatives similar to the compound , demonstrating in vitro antibacterial and antifungal activities against various pathogens (Desai et al., 2011).
    • Another research synthesized compounds under microwave irradiation, including 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide, showing significant antimicrobial activities (Raval et al., 2012).
  • Antifungal and Antitumor Activities :

    • Research on novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, similar in structure to the compound , indicated potent antimicrobial activity. Some compounds exhibited higher antifungal activity than standard drugs against certain fungi (Ansari & Khan, 2017).
  • Fluorescent Probe for Cr3+ Detection :

    • A study developed a compound that acted as a fluorescent probe for detecting Cr3+ ions, indicating potential application in living cells. This highlights the utility of the compound in bioimaging and metal ion detection (Mani et al., 2018).
  • Chemical Synthesis and Characterization :

    • Research focused on the regioselectivity of the N-ethylation reaction of similar compounds, revealing insights into their chemical behavior and properties, important in medicinal chemistry (Batalha et al., 2019).
  • Adenosine Receptor Ligands :

    • A study synthesized chromone–thiazole hybrids as potential ligands for human adenosine receptors, indicating the relevance of similar compounds in pharmacological research (Cagide et al., 2015).

properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H17N3O3S/c32-26(20-15-23(17-8-2-1-3-9-17)29-22-12-6-5-11-19(20)22)31-28-30-24(16-35-28)21-14-18-10-4-7-13-25(18)34-27(21)33/h1-16H,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBYRWQTZQKFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.